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Mal-NO2-Ph-PEG12-NHS

Cat. No.: B13708533
M. Wt: 973.0 g/mol
InChI Key: XJAJLTDNLXBATM-UHFFFAOYSA-N
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Description

Evolution and Significance of Heterobifunctional Crosslinkers in Biomedical Research

The field of bioconjugation was initially dominated by homobifunctional crosslinkers, which possess two identical reactive groups. acs.org While useful for certain applications like polymerizing proteins, their lack of specificity often leads to unwanted self-conjugation and aggregation. creative-biolabs.com This limitation spurred the development of heterobifunctional crosslinkers, which feature two different reactive ends. medchemexpress.comcreative-biolabs.com This design innovation was a significant leap forward, as it allows for controlled, sequential (two-step) reactions. thermofisher.comcreative-biolabs.com A researcher can react the first functional group with one molecule, purify the intermediate, and then introduce the second molecule to react with the second functional group, minimizing undesirable side products. google.com

The significance of heterobifunctional crosslinkers in biomedical research is vast. They are indispensable for:

Studying Protein-Protein Interactions: They can "freeze" transient or weak interactions, allowing for the identification and analysis of complex protein networks within their native environments. medchemexpress.comacs.org

Creating Antibody-Drug Conjugates (ADCs): In this revolutionary cancer therapy approach, a potent cytotoxic drug is linked to a monoclonal antibody that targets cancer cells. medchemexpress.compnas.org Heterobifunctional linkers are critical for precisely connecting the antibody and the payload. pnas.org

Immobilizing Biomolecules: They are used to attach proteins, peptides, or nucleic acids to surfaces like sensor chips or purification resins for diagnostic and affinity chromatography applications. thermofisher.com

Synthesizing PROTACs: Proteolysis-targeting chimeras (PROTACs) are complex heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. Mal-NO2-Ph-PEG12-NHS has been identified as a linker used in the synthesis of PROTACs. mdpi.com

The evolution continues with the development of crosslinkers with additional features, such as cleavable spacers (e.g., by light or specific enzymes) and integrated functional moieties that enhance solubility or provide other desirable properties. pnas.orgchemimpex.com

Role of Polyethylene (B3416737) Glycol (PEG) Spacers in Bioconjugation and Materials Functionalization

Polyethylene glycol (PEG) is a polymer composed of repeating ethylene (B1197577) oxide units that has become a cornerstone of modern linker design. creative-biolabs.com The incorporation of PEG chains as spacers in crosslinkers, a process known as PEGylation, imparts several highly beneficial properties to the resulting conjugate. creative-biolabs.commedchemexpress.combroadpharm.com

Key properties transferred by PEG spacers include:

Hydrophilicity: PEG is highly soluble in aqueous environments, which can increase the water solubility of hydrophobic molecules it is attached to, preventing aggregation. medchemexpress.combroadpharm.com

Biocompatibility: PEG is non-toxic and generally does not elicit an immune response, making it ideal for in vivo applications. creative-biolabs.combroadpharm.com

Flexibility: The PEG chain is highly flexible, acting as a versatile and unhindered spacer arm between the conjugated molecules. creative-biolabs.combroadpharm.com

Improved Pharmacokinetics: For therapeutic molecules, PEGylation can increase the hydrodynamic size, leading to reduced renal clearance and a longer circulation half-life in the body. targetmol.com

These characteristics make PEG-containing linkers essential tools for improving the therapeutic value of proteins, developing functional biomaterials, and enhancing the performance of diagnostic reagents. creative-biolabs.combroadpharm.com

The number of repeating ethylene glycol units in a PEG spacer is a critical design parameter that can significantly influence the properties of the final conjugate. nih.govbroadpharm.com The choice of PEG length allows for the fine-tuning of a conjugate's biological activity and physical characteristics. broadpharm.com Research has shown that varying the PEG length can impact everything from binding affinity and reaction kinetics to stability and in vivo behavior. nih.govthermofisher.com For instance, while longer PEG chains can enhance stability and circulation time, they may also create steric hindrance that can mask a protein's active site, potentially reducing its biological activity. nih.govbroadpharm.com Conversely, a shorter PEG linker might not provide sufficient spacing or solubility enhancement. Therefore, the optimal PEG length must be determined empirically for each specific application.

Table 1: Influence of PEG Spacer Length on Conjugate Properties

PropertyEffect of Increasing PEG LengthResearch Finding/ExampleCitation
Solubility Generally increasesPEG spacers are incorporated into linkers specifically to increase the solubility of the conjugate in aqueous media. broadpharm.comnih.gov
Pharmacokinetics Increases circulation half-life; reduces renal clearanceConjugation of PEG (5 kDa) to a bombesin (B8815690) analog resulted in faster blood clearance and higher tumor-to-non-tumor ratios compared to non-PEGylated versions. nih.gov PEGylation of interferon-α-2b decreased its clearance by approximately 10-fold. targetmol.comnih.gov
Binding Affinity Can decrease due to steric hindranceUsing long PEG spacers carries a risk of masking the receptor recognition site of a peptide, which can impair binding affinity. nih.gov
Reaction Kinetics Can slow down reaction ratesSlower in vitro kinetics were observed for PEG-conjugated bombesin analogs. nih.gov
Immunogenicity Generally decreasesPEGylation is a widely used strategy to reduce the immunogenicity of therapeutic proteins. creative-biolabs.comnih.gov
Proteolytic Stability IncreasesConjugates with branched PEG chains show higher resistance to proteolytic digestion. targetmol.com A 40 kDa PEG conjugate of alpha-1 antitrypsin showed the best resistance to proteolysis. targetmol.combroadpharm.com

PEG reagents used in research and manufacturing can be classified as either heterogeneous or homogeneous. cam.ac.ukrsc.org

Heterogeneous PEG reagents (also called polydisperse) consist of a mixture of PEG chains with a range of different lengths, characterized by an average molecular weight (e.g., PEG 2000). medchemexpress.comnih.gov

Homogeneous PEG reagents (also called monodisperse or discrete PEG, dPEG®) are single chemical compounds with a precisely defined molecular weight and a specific, unvarying chain length (e.g., PEG12). medchemexpress.comnih.govcam.ac.uk

While heterogeneous PEGs have been used historically, homogeneous PEG linkers offer significant advantages in modern research, particularly for therapeutic applications. The precise length and molecular weight of homogeneous PEGs provide for greater accuracy and reproducibility in the bioconjugation process, leading to a well-defined final product rather than a mixture of "PEGamers" with varying properties. medchemexpress.comrsc.org This precision is crucial for optimizing applications and meeting stringent regulatory standards for therapeutic agents. medchemexpress.comnih.gov

Contextualizing the Compound this compound within Current Research Landscapes

The compound This compound is a sophisticated, heterobifunctional crosslinker designed for advanced applications in chemical biology. mdpi.com Its name delineates its core components:

Mal: A Maleimide (B117702) reactive group.

NO2-Ph: A Nitro-Phenyl moiety integrated into the linker's core structure.

PEG12: A homogeneous polyethylene glycol spacer consisting of 12 repeating ethylene glycol units.

NHS: An N-hydroxysuccinimide ester reactive group.

This linker combines the established and reliable chemistries of maleimides and NHS esters with a discrete PEG12 spacer to provide solubility and defined spacing. nih.gov The inclusion of a nitro-phenyl group points to its use in highly specialized applications, such as the synthesis of PROTACs, where the electronic properties and structural configuration of the linker are critical for its function. mdpi.com

The functional ends of this compound utilize two of the most robust and widely used bioconjugation reactions in science. google.com

N-Hydroxysuccinimide (NHS) Ester-Amine Chemistry: NHS esters are highly efficient reagents for modifying primary amines (-NH₂), such as those found on the side chains of lysine (B10760008) residues and the N-terminus of proteins. acs.orgmedchemexpress.com The reaction proceeds via nucleophilic attack by the amine on the ester, forming a stable, covalent amide bond and releasing N-hydroxysuccinimide as a byproduct. medchemexpress.com This reaction is typically performed in buffers with a pH of 7 to 9. medchemexpress.com A competing reaction is the hydrolysis of the NHS ester, which increases with pH, so reaction conditions must be optimized for efficient conjugation. acs.org

Maleimide-Thiol Chemistry: Maleimide groups react with high specificity toward free sulfhydryl (thiol) groups (-SH), such as those on the side chain of cysteine residues. nih.gov This reaction occurs readily at a neutral pH (6.5-7.5) and results in a stable thioether bond. nih.gov The high specificity of the maleimide-thiol reaction makes it ideal for site-specific modification of proteins, especially since cysteine residues are often less abundant than lysine residues. It is important to exclude thiol-containing reducing agents like DTT or BME from the reaction buffer as they will compete with the target molecule.

The combination of these two chemistries in a single linker allows for a directed, sequential conjugation strategy, which is the hallmark of heterobifunctional reagents. google.com

Table 2: Summary of Core Chemistries in this compound

Reactive GroupTarget Functional GroupResulting BondOptimal pHKey Considerations
N-Hydroxysuccinimide (NHS) Ester Primary Amine (-NH₂)Amide7.0 - 9.0Prone to hydrolysis at higher pH; reaction should not be done in amine-containing buffers (e.g., Tris). acs.orgmedchemexpress.com
Maleimide Sulfhydryl/Thiol (-SH)Thioether6.5 - 7.5Highly specific; reaction buffer must be free of thiol-based reducing agents (e.g., DTT, BME). nih.gov

The nitro-phenyl (NO₂-Ph) group is a feature found in advanced linkers, where it can serve several distinct functions depending on its structure and placement.

One of its primary roles is as an activating group . A p-nitrophenyl (PNP) group, due to the strong electron-withdrawing nature of the nitro group, can be used to create highly reactive "active esters" or carbonates. creative-biolabs.com For example, a p-nitrophenyl carbonate can react with a primary amine on a drug payload to form a stable carbamate (B1207046) linkage. In this context, the p-nitrophenol is an excellent leaving group, facilitating the conjugation reaction. cam.ac.uk This strategy is frequently employed in the multi-step synthesis of complex bioconjugates like ADCs and PROTACs, where the linker is "pre-loaded" with the payload before the final conjugation to a protein or antibody. medchemexpress.com

In a different configuration, the 2-nitrobenzyl moiety acts as a photocleavable linker . chemimpex.com This group is stable until irradiated with UV light (typically around 340-365 nm), which causes the linker to cleave, releasing the conjugated molecule. chemimpex.com This provides a powerful tool for applications requiring the controlled, timed release of a substance.

Finally, the nitro-phenyl group can be a stable, integral part of the linker's core structure, influencing the linker's electronic properties, conformation, and interactions with its biological targets, which is particularly relevant in the context of PROTAC design. mdpi.com In this compound, the nitro-phenyl group is presented as a core component of a linker that already possesses two distinct reactive termini (Maleimide and NHS ester), positioning it as a tool for sophisticated, multi-step conjugation strategies in advanced research fields.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H64N4O21 B13708533 Mal-NO2-Ph-PEG12-NHS

Properties

Molecular Formula

C43H64N4O21

Molecular Weight

973.0 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[2-[4-(2,5-dioxopyrrol-1-yl)-3-nitrophenyl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C43H64N4O21/c48-38(34-35-1-2-36(37(33-35)47(54)55)45-39(49)3-4-40(45)50)44-8-10-57-12-14-59-16-18-61-20-22-63-24-26-65-28-30-67-32-31-66-29-27-64-25-23-62-21-19-60-17-15-58-13-11-56-9-7-43(53)68-46-41(51)5-6-42(46)52/h1-4,33H,5-32,34H2,(H,44,48)

InChI Key

XJAJLTDNLXBATM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CC2=CC(=C(C=C2)N3C(=O)C=CC3=O)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Mal No2 Ph Peg12 Nhs

Strategic Synthesis of the Maleimide (B117702) Functional Group

The maleimide group is a critical component of Mal-NO2-Ph-PEG12-NHS, serving as the thiol-reactive handle. The synthesis of N-substituted maleimides is a well-established process in organic chemistry, typically involving a two-step procedure. core.ac.uk The initial step is the reaction of an amine with maleic anhydride (B1165640), which leads to the formation of a maleamic acid intermediate. core.ac.ukgoogle.com This is followed by a cyclodehydration reaction to form the stable five-membered maleimide ring. google.com

Several methods can be employed for the cyclization of the maleamic acid. A common approach involves heating the intermediate in the presence of a dehydrating agent like acetic anhydride and a catalyst such as sodium acetate. core.ac.ukgoogle.com Alternative methods, aimed at milder conditions and improved yields, have also been developed. For instance, the use of p-toluenesulfonic acid (PTSA) in toluene (B28343) has been shown to be an efficient one-pot method for the synthesis of maleimide derivatives, often not requiring column chromatography for purification. researchgate.net The choice of synthetic route can be influenced by the nature of the amine substrate and the desired purity of the final product. mdpi.com The reactivity of the maleimide's double bond makes it an excellent Michael acceptor, enabling highly selective conjugation with thiol groups from cysteine residues in proteins under mild conditions. jove.comrsc.org

Preparation of the Nitro-Phenyl Intermediate and its Attachment to PEG Scaffolds

The nitro-phenyl group within the this compound structure serves a dual purpose: it acts as a stable linker component and its nitro group can potentially be modified for further functionalities. The synthesis of nitrophenyl-functionalized PEGs is typically achieved through the reaction of a PEG derivative with a suitable nitrophenyl compound.

A common method involves the use of p-nitrophenyl chloroformate (NPC), which reacts with the terminal hydroxyl groups of a PEG chain in the presence of a base catalyst like triethylamine (B128534) or 4-dimethylaminopyridine (B28879) (DMAP). preprints.orggoogle.com The reaction is usually carried out in an organic solvent such as tetrahydrofuran (B95107) (THF), dimethyl sulfoxide (B87167) (DMSO), or dichloromethane (B109758) (DCM). preprints.org To ensure a high conversion rate of the hydroxyl groups, a slight excess of NPC is generally used. preprints.org The resulting PEG-p-nitrophenyl carbonate is a stable intermediate that can be readily purified. nih.gov This activated PEG can then be coupled with other molecular entities. nih.gov The attachment of the nitro-phenyl group is a crucial step in constructing the backbone of the crosslinker.

Derivatization and Activation of the NHS Ester Moiety

The N-hydroxysuccinimide (NHS) ester is the amine-reactive functional group in this compound, enabling the formation of stable amide bonds with primary amines. thermofisher.com The synthesis of NHS esters is a cornerstone of bioconjugation chemistry. amerigoscientific.com The most common method for preparing NHS esters involves the activation of a carboxylic acid group using a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide. cellmosaic.comrsc.org

This reaction proceeds through an O-acylisourea intermediate, which is then attacked by the NHS to form the active ester, releasing a urea (B33335) byproduct. amerigoscientific.com While effective, this method can present challenges in purification due to the urea byproduct. researchgate.net Alternative strategies to mitigate this include the pre-activation of the carboxylic acid or the use of other coupling agents. amerigoscientific.com The resulting NHS ester-functionalized molecule is reactive towards primary amines over a pH range of 7.2 to 9. thermofisher.com The stability and reactivity of the NHS ester under mild conditions make it a highly versatile tool for labeling proteins and other biomolecules. amerigoscientific.com

Coupling and Purification Techniques for Research-Grade Compound Synthesis

The synthesis of a high-purity heterobifunctional crosslinker like this compound necessitates robust coupling and purification strategies. The assembly of the different moieties—maleimide, nitro-phenyl, PEG, and NHS ester—requires carefully controlled reaction conditions to ensure high yields and minimize side products.

Following the synthesis, purification is paramount to remove unreacted starting materials, byproducts, and incompletely formed intermediates. A combination of purification techniques is often employed to achieve the desired research-grade purity.

Chromatographic Separation Methods for High Purity

Chromatography is the cornerstone of purification for PEGylated compounds. researchgate.net Several chromatographic techniques are utilized, each separating molecules based on different physicochemical properties.

Size Exclusion Chromatography (SEC) is a primary method for separating PEGylated molecules based on their hydrodynamic radius. pharmiweb.com It is particularly effective for removing low molecular weight impurities and unreacted PEG. Modern SEC columns can achieve baseline resolution of PEG oligomers. chromatographyonline.com

Ion Exchange Chromatography (IEX) separates molecules based on their net charge. This technique is useful for purifying charged PEG derivatives and can even separate positional isomers of PEGylated proteins. psu.edu Cation exchange chromatography is a common method used in the purification of PEGylated proteins. researchgate.net

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separates molecules based on their hydrophobicity. mdpi.com It is a high-resolution technique capable of separating PEG homologs and is often used for quality control analysis of PEG linkers. mdpi.combiopharminternational.com Core-shell columns in RP-HPLC can provide excellent separation of PEGs up to high molecular weights. mdpi.com

Hydrophobic Interaction Chromatography (HIC) separates molecules based on their surface hydrophobicity and can be a valuable tool for purifying PEGylated proteins, often complementing IEX. mcmaster.ca

The selection of the appropriate chromatographic method or a combination thereof is crucial for obtaining a highly pure final product. psu.edu

Quality Control and Purity Assessment in Synthetic Research

Ensuring the quality and purity of a synthetic compound like this compound is critical for its reliable performance in research applications. A suite of analytical techniques is employed for comprehensive quality control.

Analytical TechniquePurposeKey Findings
High-Performance Liquid Chromatography (HPLC) Assesses purity and integrity of the final product. pharmiweb.comCan separate the target compound from impurities and degradation products. biopharminternational.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Determines the chemical structure and confirms the presence of all functional groups. chempep.com¹H and ¹³C NMR provide detailed structural information.
Mass Spectrometry (MS) Confirms the molecular weight of the compound. pharmiweb.comProvides precise mass data to verify the identity of the synthesized molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies the functional groups present in the molecule. chempep.comConfirms the presence of key moieties like the maleimide, nitro group, ester, and PEG backbone.

Rigorous quality control, often involving multiple analytical methods, ensures that the synthesized crosslinker meets the high purity standards required for reproducible and reliable bioconjugation experiments. watson-int.comaxispharm.comcreativepegworks.com

Synthesis of Analogs and Derivatives for Structure-Activity Relationship Studies

To optimize the performance of crosslinkers for specific applications, researchers often synthesize a variety of analogs and derivatives to conduct structure-activity relationship (SAR) studies. chemvedals.com These studies involve systematically modifying different parts of the molecule and evaluating the impact on its properties, such as reactivity, stability, and the biological performance of the resulting conjugate.

For this compound, SAR studies could involve:

Modifying the Nitro-Phenyl Moiety: The nitro group on the phenyl ring can be replaced with other substituents to modulate the electronic properties of the linker or to introduce new functionalities. For example, replacing it with a different electron-withdrawing or electron-donating group could influence the reactivity of the adjacent moieties.

These synthetic modifications provide valuable insights into how the molecular architecture of the crosslinker impacts its function, enabling the rational design of improved reagents for a wide range of bioconjugation applications. chemvedals.comacs.org

Mechanistic Insights into the Reactivity of Mal No2 Ph Peg12 Nhs

Detailed Reaction Kinetics of Maleimide-Thiol Conjugation

The reaction between a maleimide (B117702) and a thiol group, a Michael addition, is a widely used bioconjugation strategy due to its high efficiency and specificity under mild conditions. axispharm.com This reaction results in the formation of a stable thioether bond. nih.gov

The reaction of maleimides with thiols is highly dependent on the pH of the reaction medium. The optimal pH range for the maleimide-thiol conjugation is between 6.5 and 7.5. vectorlabs.com Within this range, the reaction is highly chemoselective for sulfhydryl groups. axispharm.comvectorlabs.com This specificity arises because the reactive species is the thiolate anion (RS-). At pH values below the pKa of the thiol group (typically around 8.5 for cysteine), the concentration of the thiolate anion is low, but the maleimide group is sufficiently reactive to proceed.

At a neutral pH of 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines. axispharm.comvectorlabs.com However, as the pH increases above 7.5, the deprotonation of primary amines (e.g., the ε-amino group of lysine) increases, leading to competitive reaction with the maleimide. vectorlabs.comthermofisher.com Above pH 8.5, the reaction with amines becomes more significant, and the hydrolysis of the maleimide ring to a non-reactive maleamic acid also increases. thermofisher.com

The position of a cysteine residue in a peptide or protein can also influence its reactivity due to modulation of the sulfhydryl pKa by neighboring functional groups. Reactivity generally follows the order: N-terminal > in-chain > C-terminal cysteine. nih.gov This difference can be exploited to achieve site-selective modifications by controlling the pH. nih.gov For instance, performing the conjugation under acidic conditions can prevent side reactions like thiazine formation when an N-terminal cysteine is involved. nih.govbachem.com

pH Dependence of Maleimide Reactivity
pH RangePrimary Reactive PartnerReaction Rate with ThiolsSide Reactions
6.5 - 7.5Thiols (-SH)OptimalMinimal
> 7.5Thiols and Primary Amines (-NH2)Decreasing specificity for thiolsCompetitive reaction with amines
> 8.5Primary Amines and HydroxideSignificantly reduced for thiolsIncreased maleimide hydrolysis

Steric hindrance around the thiol group or the maleimide can significantly impact the rate of conjugation. Bulky substituents near the reaction sites can decrease the accessibility of the functional groups, leading to slower reaction kinetics. nih.govuu.nl For example, the conjugation efficiency of a nanobody to maleimide-functionalized nanoparticles was found to be dependent on the molar ratio of the reactants, with higher excesses of maleimide needed to overcome steric hindrance from already conjugated proteins. uu.nl

The solvent environment also plays a crucial role in maleimide-thiol reactions. The reaction proceeds efficiently in polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF), as well as in aqueous buffers. axispharm.comvectorlabs.com In polar solvents, the formation of the reactive thiolate ion is facilitated, often allowing the reaction to proceed without a catalyst. vectorlabs.com When using water-insoluble maleimide derivatives, a small amount of an organic solvent like DMSO or DMF is typically used to dissolve the reagent before adding it to the aqueous reaction mixture. thermofisher.com However, the final concentration of the organic solvent should generally be kept low (e.g., less than 10%) to avoid denaturation of sensitive proteins. vectorlabs.com Computational studies have shown that the choice of solvent, initiator, and thiol can influence whether the reaction follows a base-, nucleophile-, or ion pair-initiated mechanism, which in turn affects the reaction kinetics and selectivity. rsc.org

N-Hydroxysuccinimide Ester Reaction with Primary Amines

The N-hydroxysuccinimide (NHS) ester is a highly efficient functional group for the acylation of primary aliphatic amines, forming a stable amide bond. thermofisher.comglenresearch.com This reaction is one of the most common methods for bioconjugation. glenresearch.com The mechanism involves the nucleophilic attack of the unprotonated primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, releasing N-hydroxysuccinimide as a leaving group and forming the stable amide linkage. glenresearch.com

The efficiency of amide bond formation is influenced by several factors, most notably pH, concentration of reactants, and temperature.

pH: The reaction of NHS esters with primary amines is highly pH-dependent. windows.net The optimal pH range for this reaction is typically between 7.2 and 8.5. thermofisher.com At lower pH values, primary amines are protonated (-NH3+), rendering them non-nucleophilic and thus unreactive. As the pH increases towards and above the pKa of the amine (for lysine (B10760008), the ε-amino group has a pKa of ~10.5), the concentration of the reactive, unprotonated form increases, leading to a faster reaction rate. However, at higher pH, the rate of a competing reaction, hydrolysis of the NHS ester, also increases significantly. thermofisher.comwindows.net

Concentration: The concentration of the protein or other amine-containing molecule is a critical factor. At low protein concentrations, the competing hydrolysis of the NHS ester can become the dominant reaction, leading to low conjugation efficiency. thermofisher.com To maximize the yield of the desired amide bond, a higher concentration of the amine reagent is generally preferred.

Temperature: The reaction is typically carried out at room temperature or at 4°C. thermofisher.com Lower temperatures can be used to slow down the competing hydrolysis reaction, which is particularly useful for long incubation times or with labile proteins.

Buffer Composition: The choice of buffer is important. Amine-free buffers such as phosphate, carbonate-bicarbonate, HEPES, or borate (B1201080) buffers are recommended. thermofisher.com Buffers containing primary amines, such as Tris, are incompatible as they will compete with the target molecule for reaction with the NHS ester. thermofisher.com

A major competing reaction for the aminolysis of NHS esters is hydrolysis, where the ester reacts with water to form a carboxylic acid and N-hydroxysuccinimide. thermofisher.comlumiprobe.com This reaction renders the crosslinker inactive. The rate of hydrolysis is highly dependent on pH. For instance, the half-life of an NHS ester can be several hours at pH 7.0 and 0°C, but this can decrease to just a few minutes at pH 8.6 and 4°C. thermofisher.comlumiprobe.com

Half-life of NHS Ester Hydrolysis at Different pH Values
pHTemperature (°C)Half-lifeReference
7.004-5 hours thermofisher.comlumiprobe.com
8.0Room Temp~3.5 hours researchgate.net
8.5Room Temp~3 hours researchgate.net
8.6410 minutes thermofisher.comlumiprobe.com
9.0Room Temp~2 hours researchgate.net

Due to this competing hydrolysis, NHS ester reagents should be stored in a desiccated environment and dissolved in an anhydrous organic solvent like DMSO or DMF immediately before use. thermofisher.com

Orthogonal Reactivity and Sequential Conjugation Strategies

The distinct reactivity profiles of the maleimide and NHS ester groups in Mal-NO2-Ph-PEG12-NHS allow for orthogonal conjugation. This means that each group can react selectively with its target functional group (thiol for maleimide, primary amine for NHS ester) under specific conditions without significant cross-reactivity. This property is highly advantageous for creating well-defined bioconjugates. thermofisher.comthermofisher.com

A common strategy involves a two-step sequential conjugation. windows.net In the first step, the protein containing the less abundant or more strategically located functional group is reacted with one end of the crosslinker. For example, a protein with primary amines can be reacted with the NHS ester end of the crosslinker at a pH of 7.2-7.5. windows.net This pH is a compromise that allows for sufficient amine reactivity while minimizing both NHS ester hydrolysis and maleimide reaction with amines. After this initial reaction, any excess, unreacted crosslinker is removed, typically through desalting or dialysis. windows.net

In the second step, the molecule containing the other functional group (in this case, a sulfhydryl-containing molecule) is added to the maleimide-activated protein. This reaction is performed at a pH of 6.5-7.5 to ensure specific and efficient formation of the thioether bond. windows.net This sequential approach prevents the formation of homodimers of the first protein and allows for the controlled assembly of complex biomolecular structures, such as antibody-drug conjugates (ADCs) or enzyme-antibody conjugates. thermofisher.comnih.gov

The order of the reactions can be reversed, with the maleimide-thiol conjugation performed first, followed by the NHS ester-amine reaction. The choice of sequence depends on the stability of the proteins and the specific application. However, since the maleimide group is generally more stable in aqueous solution than the NHS ester, it is often advantageous to perform the NHS ester reaction first or simultaneously if conditions permit. windows.net

Role of the Nitro-Phenyl Moiety in Linker Functionality

Electron-Withdrawing Effects and Activation of Adjacent Groups

The nitro group is one of the most powerful electron-withdrawing groups (EWGs) used in organic chemistry. This property stems from a combination of a strong negative inductive effect (-I) and a strong negative resonance effect (-R). When attached to the phenyl ring, the nitro group significantly reduces the electron density of the aromatic system.

This pronounced electron-withdrawing effect has a profound impact on the reactivity of the linker. While it deactivates the phenyl ring towards electrophilic aromatic substitution, it can influence the stability and reaction kinetics of attached functional groups. For instance, in the context of drug delivery systems, the electronic nature of substituents on a phenyl linker can dramatically control the rate of drug release. Studies on pH-sensitive linkers have shown that installing an electron-withdrawing group like a nitro group can lead to a significantly slower release rate under specific pH conditions compared to an electron-donating group like a methoxy group nih.gov. This tunability is a key advantage in designing linkers for controlled-release applications.

The table below illustrates the impact of phenyl ring substituents on the hydrolysis rate of a prodrug linker at pH 5.5, demonstrating the significant stabilizing effect of an electron-withdrawing nitro group.

Phenyl Substituent (R Group)Electronic EffectHalf-life (t₁/₂) at pH 5.5
Methoxy (-OCH₃)Electron-Donating0.6 hours
**Nitro (-NO₂) **Electron-Withdrawing 6900 hours

This data, adapted from related linker chemistries, highlights the principle that the electron-withdrawing nitro group can dramatically increase the stability of certain linkages, thereby slowing the rate of cleavage nih.gov.

Furthermore, the altered electron density of the phenyl ring can influence the reactivity of the entire molecule and its interactions with biological targets mdpi.com. By modifying the electronic landscape, the nitro group can affect the binding affinity and orientation of a molecule within a protein's binding pocket, a critical consideration in the design of targeted therapies like antibody-drug conjugates (ADCs) or PROTACs (Proteolysis Targeting Chimeras) acs.orgtechnologynetworks.comnih.govnih.gov.

Potential for Photoreactivity or Further Chemical Modification

Beyond its electronic effects, the nitro-phenyl moiety, particularly in the ortho-nitrobenzyl configuration, is widely exploited as a photo-cleavable or "photocage" linker nih.govnih.govresearchgate.net. This functionality allows for high spatiotemporal control over the release of a conjugated molecule.

Upon irradiation with near-UV light (typically in the range of 300-365 nm), the o-nitrobenzyl group undergoes an intramolecular rearrangement, leading to the cleavage of the covalent bond linking it to the cargo molecule nih.govresearchgate.netfishersci.com. This process is efficient and the cleavage products are generally biocompatible, making it a popular strategy in cell biology and for the development of light-activated drugs nih.gov. The high quantum yield of cleavage for some 2-nitrobenzyl linkers underscores their efficiency in releasing cargo upon light exposure nih.gov. This property is particularly valuable for applications where on-demand release at a specific site is required, thereby minimizing off-target effects researchgate.net.

The general characteristics of nitrobenzyl-based photolabile linkers are summarized below.

PropertyDescriptionTypical Values / Wavelengths
ActivationCleavage is induced by light.Near-UV light (300-460 nm) fishersci.com
Common Configurationortho-Nitrobenzyl group is most frequently used.N/A
ApplicationUsed as photocleavable protecting groups and linkers.Controlled release of proteins, DNA, and drugs nih.govnih.gov.
BiocompatibilityLight doses and cleavage byproducts are often cytocompatible.N/A nih.gov

In addition to photoreactivity, the nitro group itself can serve as a handle for further chemical modification. For example, the nitro group can be chemically reduced to a primary amine (-NH₂). This transformation converts the electron-withdrawing nature of the moiety to an electron-donating one and provides a new nucleophilic site for subsequent conjugation reactions. Another advanced strategy involves using nitroaromatic groups as hypoxia-activated triggers. In low-oxygen environments, characteristic of solid tumors, the nitro group can be enzymatically reduced, initiating a cleavage cascade to release an active drug acs.org. This approach allows for tumor-selective activation of a therapeutic agent.

Applications in Advanced Chemical Biology and Materials Science Research

Bioconjugation Methodologies for Research Tools and Constructs

The linker’s dual reactivity is foundational to its role in advanced bioconjugation. thermofisher.com The NHS ester reacts with primary amines, such as those on the side chain of lysine (B10760008) residues or the N-terminus of proteins, at a pH of 7-9 to form stable amide bonds. thermofisher.combroadpharm.com Concurrently, the maleimide (B117702) group specifically targets sulfhydryl groups, typically on cysteine residues, to form a stable thioether bond. broadpharm.comthermofisher.com This orthogonal reactivity allows for sequential, controlled conjugation, minimizing the formation of undesired homoconjugates.

Table 1: Reactive Moieties of Mal-NO2-Ph-PEG12-NHS and Their Targets

Reactive Group Target Functional Group Resulting Bond
N-hydroxysuccinimide (NHS) Ester Primary Amine (-NH₂) Amide

This compound is extensively utilized for the site-specific modification of proteins and peptides to generate sophisticated molecular probes. A prominent application is in the synthesis of Proteolysis-targeting chimeras (PROTACs). medchemexpress.commedchemexpress.com PROTACs are heterobifunctional molecules designed to recruit a specific target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. medchemexpress.commedchemexpress.com

In this context, the linker bridges a ligand that binds to the target protein and another ligand that binds to an E3 ligase. The synthesis can be strategically planned: for instance, the NHS ester of the linker can be reacted with an amine-containing E3 ligase ligand. Following purification, the maleimide end of the resulting conjugate is then reacted with a thiol group on the target-protein-binding ligand. This stepwise approach ensures the precise assembly of the final PROTAC molecule, a highly specific molecular probe designed to study protein function through targeted degradation. medchemexpress.com This method allows for the creation of probes from virtually any protein or peptide containing the necessary reactive handles, enabling detailed investigations into cellular processes.

The core utility of this compound lies in its ability to create heteroconjugates—molecules formed by linking two or more different components. Beyond the PROTACs mentioned above, this linker can be used to connect proteins to other molecules like fluorescent dyes, small molecule drugs, or other proteins to form well-defined assemblies. thermofisher.com

For example, a protein with an accessible cysteine can be conjugated to a lysine-rich peptide via the linker. This creates a specific protein-peptide heteroconjugate. The process involves a two-step reaction pathway that leverages the different reactivity of the NHS ester and maleimide groups, which is a common strategy to control the crosslinking process. thermofisher.com This methodology is fundamental for building multimeric structures where the spatial arrangement and connectivity of the components are critical for function, such as in the development of bispecific antibodies or multi-component signaling complexes for research purposes.

The linker is instrumental in the functionalization of surfaces for biomedical and research applications, including the fabrication of biosensors and biologically active materials. biochempeg.com One of the linker's reactive ends can be used to immobilize it onto a solid support, while the other end remains available to capture a specific biomolecule.

For instance, a surface (e.g., a sensor chip, nanoparticle, or microplate) can be pre-functionalized with primary amines. The this compound linker can then be covalently attached to this surface via its NHS ester. This results in a surface decorated with maleimide-terminated PEG chains. A thiol-containing biomolecule, such as a cysteine-containing antibody or enzyme, can then be specifically immobilized onto the surface. nih.gov This creates a biologically active surface that can be used for detecting specific analytes, studying cellular adhesion, or as a component in a diagnostic assay. The PEG spacer helps to reduce non-specific binding of other proteins to the surface and extends the captured biomolecule away from the surface, enhancing its accessibility and biological activity.

This compound provides an effective strategy for labeling and conjugating nucleic acids and oligonucleotides for various research applications. The process typically involves oligonucleotides that have been synthesized with a primary amine modification. broadpharm.comnih.gov This modification is often introduced at the 3' or 5' terminus using an amino-linker during solid-phase synthesis. nih.gov

The NHS ester end of the linker reacts efficiently with the terminal amine group on the oligonucleotide in an aqueous buffer solution, such as sodium borate (B1201080) buffer at pH 8.5. nih.govsigmaaldrich.com This reaction covalently attaches the maleimide-PEG12 moiety to the oligonucleotide. The resulting maleimide-activated oligonucleotide can then be conjugated to any thiol-containing molecule, such as a peptide or protein, to create oligonucleotide-protein conjugates. nih.gov These conjugates are valuable tools in molecular biology for applications like targeted gene delivery or as probes in diagnostic assays.

Table 2: General Protocol for Oligonucleotide Conjugation

Step Action Purpose
1 Dissolve amine-modified oligonucleotide in conjugation buffer (e.g., 0.091 M Sodium Borate, pH 8.5). sigmaaldrich.com To prepare the oligonucleotide for reaction in an optimal pH environment.
2 Dissolve this compound in an organic solvent like DMSO. sigmaaldrich.com To solubilize the linker before adding it to the aqueous reaction.
3 Add the dissolved linker to the oligonucleotide solution and mix. nih.govsigmaaldrich.com To initiate the covalent coupling between the NHS ester and the primary amine.
4 Incubate the reaction for a set time (e.g., 2 hours) at room temperature. nih.govsigmaaldrich.com To allow the conjugation reaction to proceed to completion.

Functional Materials Design and Engineering

The unique properties of the this compound linker also lend themselves to the field of materials science, particularly in the design of functional biomaterials with precisely controlled characteristics.

Polyethylene (B3416737) glycol (PEG) is a primary component in the formation of hydrogels for biomedical applications due to its biocompatibility and hydrophilicity. nih.gov The this compound linker can be integrated into hydrogel systems to create highly controlled and functional architectures.

This linker can act as a crosslinking agent to form the hydrogel network itself. For example, it can link two different polymer chains that have been functionalized with amine and thiol groups, respectively. Alternatively, and more commonly, it can be used to tether bioactive molecules, such as peptides, growth factors, or enzymes, within a pre-formed hydrogel matrix. nih.gov For instance, a hydrogel network containing free thiol groups can be functionalized by reacting it with the maleimide group of the linker. The NHS ester end would then be available to immobilize an amine-containing therapeutic protein. This approach allows for the creation of "smart" hydrogels that can present specific biological signals or release therapeutic agents in a controlled manner, making them highly valuable for tissue engineering and regenerative medicine research. nih.gov The ability to precisely control the placement and density of bioactive molecules within the hydrogel scaffold is critical for directing cell behavior and tissue formation. nih.gov

Surface Functionalization of Nanoparticles and Microparticles

The modification of nanoparticle and microparticle surfaces is critical for their application in diagnostics, drug delivery, and materials science. This compound serves as a heterobifunctional crosslinker for this purpose, enabling the covalent attachment of biomolecules to various particulate systems. The N-hydroxysuccinimide (NHS) ester end of the molecule readily reacts with primary amines present on the surface of appropriately coated nanoparticles or microparticles, forming stable amide bonds. precisepeg.comthermofisher.com This initial reaction anchors the linker to the particle surface.

Once anchored, the particle presents the linker's terminal maleimide group to the external environment. This maleimide moiety is highly reactive towards sulfhydryl (thiol) groups, which are found in cysteine residues of proteins and peptides. thermofisher.com This allows for the specific and covalent conjugation of sulfhydryl-containing biomolecules, such as antibodies or enzymes, to the particle surface. The polyethylene glycol (PEG12) spacer plays a crucial role by increasing the hydrophilicity of the particle surface, which can improve solubility in aqueous media and reduce non-specific protein adsorption and aggregation. cd-bioparticles.netgoogle.com This strategy is employed in nanotechnology research to create functionalized materials for applications like targeted drug delivery and the development of novel diagnostic agents. precisepeg.combiochempeg.com The ability to link biomolecules to nanoparticles can result in conjugates with improved stoichiometries, where the average biomolecule-to-nanoparticle ratio approaches a 1:1 ideal. google.com

ComponentFunction in Surface Functionalization
NHS Ester Reacts with primary amines on the particle surface for stable anchoring.
Maleimide Reacts with sulfhydryl groups on biomolecules (e.g., proteins, peptides) for specific conjugation.
PEG12 Spacer Increases solubility, reduces aggregation, and provides spatial separation between the particle and the biomolecule.
Nitro-Phenyl Group Introduces a cleavable element, allowing for the release of the conjugated biomolecule under specific conditions.

Development of Biocompatible Polymer-Conjugates

The creation of polymer-biomolecule conjugates is a cornerstone of modern biomedical research, leading to innovations in drug delivery and tissue engineering. This compound is utilized in the synthesis of these advanced materials. The PEG component of the linker is central to establishing biocompatibility. issuu.com PEGylation, the process of attaching PEG chains to molecules, is known to enhance the solubility of conjugated molecules, reduce their immunogenicity, and alter their pharmacokinetic profiles, often leading to longer circulation times in vivo. issuu.com

In this context, this compound acts as a grafting agent. For instance, it can be used to link polymers to proteins or peptides. One common strategy involves reacting the NHS ester with amine groups on a polymer backbone, and then using the maleimide group to attach a thiol-containing biomolecule. Conversely, the linker can first be attached to a protein via its amine groups (e.g., on lysine residues), followed by conjugation to a polymer that has been functionalized with thiol groups. This versatility is applied in the development of materials like polymeric micelles for delivering hydrophobic drugs, where specific targeting peptides are attached to a PEGylated polymer shell. mdpi.com Such conjugates are essential in creating new materials and functional coatings. biochempeg.com

Property Conferred by PEG ComponentResearch Application
Enhanced Hydrophilicity/Solubility Improves the formulation of conjugates in aqueous buffers for biological applications. cd-bioparticles.netissuu.com
Reduced Immunogenicity Renders conjugated proteins less likely to be recognized and cleared by the immune system. issuu.com
Altered Pharmacokinetics Can increase the circulatory half-life of a conjugated drug or protein. issuu.com
Non-toxic PEG is approved for use in drug products, making it suitable for creating biocompatible materials. issuu.com

Chemical Tool Development and Mechanistic Studies

Beyond material science, this compound is a key reagent in the development of chemical tools designed to probe and control biological systems at the molecular level.

Design of Chemical Cross-Linkers for Investigating Molecular Interactions (e.g., protein-protein interactions)

Understanding how proteins interact is fundamental to cell biology. Heterobifunctional cross-linkers like this compound are instrumental in these investigations. The linker's two different reactive ends, the NHS ester and the maleimide, allow for the controlled, covalent linking of two different biomolecules. thermofisher.com The NHS ester targets primary amines (-NH2), commonly found on lysine residues and the N-terminus of proteins, while the maleimide specifically targets sulfhydryl groups (-SH) on cysteine residues. thermofisher.comwindows.net

A common research strategy is a two-step conjugation. windows.net First, one protein is reacted with the NHS ester end of the linker. After this reaction, any excess, unreacted linker is removed. windows.net In the second step, the second protein, which contains an accessible sulfhydryl group, is added. It reacts with the maleimide group now attached to the first protein, resulting in a stable, covalently linked protein-protein conjugate. windows.net This technique is widely used to prepare conjugates such as antibody-enzyme complexes for immunoassays or to stabilize and capture transient protein-protein interactions for subsequent analysis. windows.net The PEG spacer provides flexibility and helps to bridge the distance between the two proteins without causing significant conformational strain.

StepProcedureTarget Functional Group
1 Incubate Protein A with a molar excess of this compound.Primary amines (-NH2) on Protein A.
2 Remove excess, unreacted cross-linker via desalting or dialysis.N/A
3 Add Protein B to the reaction mixture containing the linker-modified Protein A.Sulfhydryl (-SH) groups on Protein B.
4 Incubate to allow the maleimide-thiol reaction to proceed, forming a stable conjugate.N/A
5 The final product is a covalently linked Protein A-Linker-Protein B conjugate.N/A

Synthesis of PROTAC Linkers for Targeted Protein Degradation Research

One of the most significant applications of this compound is in the field of targeted protein degradation, specifically in the synthesis of proteolysis-targeting chimeras (PROTACs). medchemexpress.comtargetmol.comtargetmol.cnhodoodo.com PROTACs are revolutionary bifunctional molecules designed to eliminate specific unwanted proteins from cells. iris-biotech.de They function by recruiting the cell's own protein disposal machinery, the ubiquitin-proteasome system. medchemexpress.comtargetmol.com

A PROTAC molecule consists of three parts: a ligand that binds to a target protein of interest, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. medchemexpress.eunih.gov When the PROTAC brings the target protein and the E3 ligase into close proximity, the ligase tags the target protein with ubiquitin, marking it for destruction by the proteasome. nih.gov

This compound serves as a versatile, PEG-based PROTAC linker. medchemexpress.commedchemexpress.combiomart.cn Researchers synthesize PROTACs by attaching the E3 ligase ligand to one end of the linker and the target protein ligand to the other. The length, flexibility, and chemical nature of the linker, including the PEG12 chain, are critical as they can significantly affect the efficiency of forming the ternary complex (E3 ligase-PROTAC-target protein) and, consequently, the degradation of the target protein. iris-biotech.de

PROTAC ComponentFunctionRole of this compound
Target Protein Ligand ("Warhead") Binds specifically to the protein of interest that is to be degraded. nih.govProvides a reactive handle (e.g., maleimide) to attach this ligand.
Linker Covalently connects the two ligands and positions them correctly to form a stable ternary complex. nih.govServes as the linker scaffold. medchemexpress.comtargetmol.com
E3 Ligase Ligand ("Anchor") Binds to a specific E3 ubiquitin ligase (e.g., Cereblon, VHL). nih.govProvides a reactive handle (e.g., NHS ester) to attach this ligand.

Development of Enzyme- and pH-Responsive Linkers for Research Applications

The development of "smart" linkers that cleave in response to specific environmental triggers is a major goal in chemical biology and drug delivery. This compound incorporates features that allow for its use in creating such responsive systems. It has been categorized as a type of cleavable linker that is sensitive to pH. creative-biolabs.com

The responsiveness of the linker can be attributed to several of its chemical groups:

NHS Ester: This group is susceptible to hydrolysis, a reaction that is accelerated at higher pH values (typically above 8.5-9.0). thermofisher.comwindows.net

Maleimide: The thioether bond formed after reaction with a sulfhydryl can exhibit instability under certain conditions. For example, some maleimide-based conjugates have shown degradation at acidic pH. kcl.ac.uk The maleimide ring itself can also hydrolyze at pH values above 7.5, losing its specific reactivity towards thiols. windows.net

Nitro-Phenyl Group: Aromatic nitro groups are known to be reducible by specific enzymes, such as nitroreductases, which are often found in hypoxic (low oxygen) environments characteristic of solid tumors. This enzymatic reduction can trigger the cleavage of the linker, enabling the release of a conjugated molecule in a targeted manner. This principle is a key strategy in designing stimuli-responsive drug delivery systems. mdpi.com

This combination of pH- and potentially enzyme-sensitive moieties allows researchers to design conjugates that release their cargo under the specific physiological or pathological conditions being studied. google.commdpi.com

StimulusResponsive Moiety in LinkerPotential Application
High pH (>8.5) NHS Ester (hydrolysis)Controlled conjugation reactions; release in alkaline microenvironments. windows.net
Physiological/Slightly Basic pH (>7.5) Maleimide ring (hydrolysis)Dictates the pH conditions for stable conjugation. windows.net
Acidic pH Maleimide-Thioether Bond (cleavage)Release of cargo in acidic organelles (e.g., endosomes, lysosomes). kcl.ac.uk
Enzymatic (e.g., Nitroreductase) Nitro-Phenyl Group (reduction)Targeted release of cargo in hypoxic tissues (e.g., tumors). mdpi.com

Advanced Analytical Techniques for Characterization in Research

Spectroscopic Characterization of Conjugation Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of the linker itself and for confirming its covalent attachment to a target molecule. While full NMR analysis of a large bioconjugate can be complex, it is invaluable for characterizing smaller molecule conjugations or for analyzing fragments of a larger conjugate. For instance, 1H NMR can be used to verify the presence of the characteristic peaks of the maleimide (B117702), phenyl, and PEG components of the linker.

UV-Visible (UV-Vis) Spectroscopy is routinely used to monitor the progress of the conjugation reaction. The maleimide group has a characteristic absorbance that decreases upon reaction with a thiol group on the target molecule. Furthermore, the introduction of the nitro-phenyl group can shift the absorbance spectrum, providing another handle for monitoring the reaction. For example, the decrease in absorbance of a fulvene (B1219640) at 280 nm has been used to monitor its reaction with maleimide. acs.org This technique allows for a straightforward, real-time estimation of conjugation efficiency.

Fluorescence Spectroscopy can be employed if either the target molecule or a secondary label attached to the conjugate is fluorescent. Changes in the fluorescence properties, such as intensity or emission wavelength, can indicate successful conjugation and provide information about the local environment of the fluorophore, which may be altered by the presence of the Mal-NO2-Ph-PEG12-NHS linker.

Infrared (IR) Spectroscopy , particularly Fourier-transform infrared (FTIR) spectroscopy, helps in identifying the functional groups present in the conjugate. The formation of the amide bond between the NHS ester of the linker and an amine on the target molecule can be confirmed by the appearance of characteristic amide I and amide II bands. Successful functionalization of nanoparticles has been confirmed using FTIR. rsc.org

Mass Spectrometry for Molecular Weight Confirmation and Purity Analysis of Conjugates

Mass spectrometry (MS) is an indispensable technique for the precise determination of the molecular weight of the conjugate, which directly confirms the number of linker molecules attached to the target biomolecule.

High-resolution mass spectrometry techniques, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), are commonly used. For large protein conjugates, ESI-MS is often coupled with a time-of-flight (TOF) analyzer. By comparing the mass of the unconjugated biomolecule with that of the conjugate, the exact mass difference can be determined, which should correspond to the mass of the attached this compound linker(s). For example, ESI mass spectrometry has been used to analyze DFO-mal-trastuzumab conjugates, providing detailed information on the light and heavy chain conjugates. kcl.ac.uk This analysis allows for the calculation of the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs).

MS can also be used to assess the purity of the conjugate by detecting the presence of unconjugated starting materials or byproducts. Peptide mapping, a technique that involves the enzymatic digestion of a protein conjugate followed by MS analysis of the resulting peptides, can pinpoint the exact site(s) of conjugation.

Chromatographic Methods for Assessing Conjugation Efficiency and Homogeneity

Chromatographic techniques are essential for separating the conjugate from unreacted starting materials and for assessing the homogeneity of the final product.

Size-Exclusion Chromatography (SEC) is a widely used method to separate molecules based on their hydrodynamic radius. google.com Since conjugation with the this compound linker increases the size of the target molecule, SEC can effectively separate the conjugate from the smaller, unconjugated molecule. google.com This technique is particularly useful for assessing the presence of aggregates, which are often an undesirable byproduct of conjugation reactions. wyatt.com Coupling SEC with multi-angle light scattering (SEC-MALS) can provide absolute molecular weight determination and further insights into the conjugate's size and shape in solution. wyatt.comnih.gov

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) separates molecules based on their hydrophobicity. The this compound linker will alter the hydrophobicity of the target molecule, allowing for the separation of the conjugate from the unconjugated species. RP-HPLC is a high-resolution technique that can often separate species with different numbers of attached linkers (e.g., DAR 1, DAR 2, etc.), thus providing a detailed profile of the conjugation product's homogeneity.

Electrophoretic Techniques for Analyzing Conjugate Formation

Electrophoretic methods separate molecules based on their size, charge, or a combination of both, and are valuable for visualizing the outcome of a conjugation reaction.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a standard technique for analyzing protein conjugates. ncsu.edu Under denaturing conditions, proteins are separated primarily based on their molecular weight. The covalent attachment of the this compound linker results in an increase in the molecular weight of the protein, leading to a shift in its migration on the gel compared to the unconjugated protein. This provides a clear visual confirmation of successful conjugation. kcl.ac.uk However, it has been observed that some PEG-maleimide modified proteins may show a loss of the intact PEG chain during routine SDS-PAGE analysis, which is a factor to consider in the interpretation of results. nih.gov

Biophysical Methods for Evaluating Conjugate Stability and Conformational Changes in Research Settings

Beyond initial characterization, it is often crucial to assess the stability of the conjugate and any conformational changes that may have occurred upon conjugation, as these can impact the biological activity of the biomolecule.

Circular Dichroism (CD) Spectroscopy is a powerful technique for studying the secondary and tertiary structure of proteins. By comparing the CD spectrum of the unconjugated protein to that of the conjugate, it is possible to determine if the conjugation process has induced any significant conformational changes that might affect the protein's function.

Differential Scanning Calorimetry (DSC) can be used to assess the thermal stability of a protein conjugate. The melting temperature (Tm) of the protein, which is the temperature at which it denatures, can be measured. A significant change in the Tm upon conjugation may indicate an alteration in the protein's stability.

Surface Plasmon Resonance (SPR) is a label-free technique used to study binding interactions. If the conjugated biomolecule is intended to bind to a specific target, SPR can be used to measure the binding kinetics (association and dissociation rates) and affinity of the conjugate. This is critical for ensuring that the conjugation has not adversely affected the biological activity of the molecule. For example, nanoparticle aggregation induced by selective interaction has been monitored by a red shift in the surface plasmon resonance. rsc.org

Table of Analytical Techniques and Key Findings

Technique Parameter Measured Typical Finding for this compound Conjugates
NMR Spectroscopy Chemical structureConfirmation of linker integrity and covalent bond formation.
UV-Vis Spectroscopy Absorbance changesDecrease in maleimide absorbance; shift in spectrum indicating conjugation. acs.org
Mass Spectrometry Molecular weight, PurityPrecise mass of the conjugate, confirming the number of attached linkers (DAR).
Size-Exclusion Chromatography (SEC) Hydrodynamic radius, AggregationIncreased size of the conjugate; separation from unconjugated molecules and aggregates. google.comwyatt.com
RP-HPLC HydrophobicitySeparation of conjugate from starting materials and species with different DARs.
SDS-PAGE Apparent molecular weightShift in band position indicating increased molecular weight upon conjugation. kcl.ac.uk
Circular Dichroism (CD) Secondary/tertiary structureAssessment of conformational changes in the biomolecule post-conjugation.
Differential Scanning Calorimetry (DSC) Thermal stabilityDetermination of changes in the melting temperature (Tm) of the biomolecule.
Surface Plasmon Resonance (SPR) Binding kinetics and affinityQuantification of the biological activity of the conjugate.

Computational and Theoretical Approaches in Research on Mal No2 Ph Peg12 Nhs

Molecular Dynamics Simulations for Conformational Analysis of PEG Chains

Molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movement of atoms and molecules over time. For a molecule like Mal-NO2-Ph-PEG12-NHS, MD simulations are crucial for analyzing the conformational flexibility of the polyethylene (B3416737) glycol (PEG) chain, which plays a significant role in determining the spatial orientation and distance between the terminal functional groups. researchgate.net

The PEG12 linker in this compound is not a rigid rod; instead, it is highly flexible and can adopt a multitude of conformations in solution. nih.gov MD simulations can model this behavior by calculating the trajectories of atoms based on a given force field, revealing the linker's dynamic nature. Research has shown that PEG chains attached to proteins or other molecules can exist in various conformational states, often described as transitioning between "dumbbell-like" shapes, where the chain extends away from the molecule, and "shroud-like" conformations, where it wraps around the surface of the conjugated biomolecule. researchgate.net The dominant conformations are influenced by factors such as the solvent environment, ionic strength, and the nature of the attachment points on the biomolecule. researchgate.net

By simulating the linker in an aqueous environment, researchers can generate an ensemble of possible conformations and analyze their relative populations. This provides critical information on the effective length and spatial distribution of the linker, which is essential for ensuring that the two ends of the molecule can effectively bind their respective biological targets, such as a protein of interest and an E3 ligase in the context of a PROteolysis TArgeting Chimera (PROTAC). acs.orgnih.gov The polarity of the PEG backbone enhances the accessibility of the cross-linker to the protein surface, facilitating the capture of sites in dynamic regions. nih.gov

Table 1: Representative Conformational States of a PEG12 Linker from MD Simulation

Conformational StateEnd-to-End Distance (Å)Radius of Gyration (Rg) (Å)Population (%)Key Features
Extended40 - 4512 - 1415%Linear, rod-like structure
Globular (Collapsed)10 - 206 - 845%Compact, folded structure
Intermediate20 - 408 - 1240%Partially folded, flexible coil

Quantum Chemical Calculations for Elucidating Reaction Pathways and Energetics

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure of molecules and model the energetics of chemical reactions. nih.gov For this compound, QC methods are essential for understanding the reactivity of its terminal groups: the maleimide (B117702) and the N-hydroxysuccinimide (NHS) ester.

The NHS ester is highly reactive toward primary amines, such as the side chain of lysine (B10760008) residues on a protein, forming a stable amide bond. broadpharm.com QC calculations can model this reaction by determining the structures of reactants, transition states, and products. nih.gov This allows for the calculation of activation energies and reaction enthalpies, providing a quantitative measure of the reaction's feasibility and rate. frontiersin.org Such calculations can reveal how the electronic properties of the nitro-phenyl group influence the reactivity of the NHS ester, providing insights for fine-tuning the linker's chemical properties. nih.gov

Similarly, the reaction of the maleimide group with sulfhydryl groups (e.g., from cysteine residues) can be studied. By modeling the Michael addition reaction pathway, researchers can predict the reaction's energetics and understand factors that might influence its specificity and efficiency. These theoretical insights are critical for optimizing conjugation conditions and predicting potential side reactions. nih.gov

Table 2: Calculated Energetics for the Reaction of an NHS Ester with a Primary Amine

ParameterValue (kcal/mol)Description
ΔG‡ (Activation Free Energy)+12.5The energy barrier that must be overcome for the reaction to proceed.
ΔH (Enthalpy of Reaction)-25.0The net energy released during the reaction, indicating an exothermic process.
Transition State StructureTetrahedral IntermediateThe high-energy, unstable intermediate formed during the reaction.

Docking and Molecular Modeling of Linker-Biomolecule Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. researchgate.net In the context of this compound used as a PROTAC linker, docking and molecular modeling are vital for predicting how the entire molecule will mediate the interaction between a target protein and an E3 ligase. nih.gov

The process typically involves separately docking the two ligand-binding ends of the PROTAC into their respective protein pockets. nih.gov The PEG12 linker is then modeled to bridge this distance. The goal is to determine if the linker is of an appropriate length and flexibility to allow for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). acs.org If the linker is too short, steric clashes may prevent the complex from forming; if it is too long, the desired proximity for ubiquitination may not be achieved. nih.gov

Molecular modeling can assess the stability of the formed ternary complex, analyzing key intermolecular interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. researchgate.net These models provide a structural hypothesis for the PROTAC's mechanism of action and can guide the design of linkers with optimal geometry and chemical composition to enhance binding affinity and degradation efficiency. nih.gov

Table 3: Hypothetical Docking Results for a PROTAC Utilizing a PEG12 Linker

Complex ComponentDocking Score (kcal/mol)Key Interacting Residues
Warhead-Target Protein-9.8Tyr23, Phe85, Leu101
E3 Ligand-E3 Ligase-8.5Ser9, His15, Arg44
Modeled Ternary ComplexFavorable (Low Energy)Linker forms no steric clashes and allows for favorable protein-protein contacts.

Predictive Models for Site-Specificity and Reactivity in Complex Systems

Predictive computational models can be developed to forecast the site-specificity and reactivity of this compound in complex biological environments. The reactivity of the NHS ester, for example, is not uniform for all primary amines on a protein surface. nih.gov Its specificity is influenced by factors like the solvent accessibility of the amine group and its local microenvironment, including the pKa of the lysine residue.

Computational models can analyze the three-dimensional structure of a target protein to predict which lysine residues are most likely to react. These models calculate parameters such as the solvent-accessible surface area (SASA) for each lysine's side chain and its pKa value, which is affected by neighboring amino acids. Lysines that are highly accessible and have a lower pKa (making them more nucleophilic at a given pH) are predicted to be more reactive. nih.gov

These predictive models help researchers anticipate the conjugation sites on a target protein, which is crucial for understanding the structure-activity relationship of the resulting bioconjugate. acs.org By predicting how and where the linker will attach, these models can accelerate the development of precisely defined protein-linker conjugates and potent PROTACs. acs.orgmdpi.com

Table 4: Predicted Reactivity of Lysine Residues on a Model Protein

Lysine ResidueSolvent-Accessible Surface Area (SASA) (Ų)Predicted pKaPredicted Relative Reactivity
K31150.510.2High
K4885.210.4Medium
K9525.110.8Low (Buried)
K112120.89.8Very High

Artificial Intelligence and Machine Learning Applications in Linker Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the design of complex molecules like PROTACs. researchgate.net These technologies can analyze vast datasets of existing PROTACs to identify patterns that correlate linker properties—such as length, composition, and flexibility—with degradation efficiency. nih.govcbirt.net

Generative models, a type of AI, can design entirely new linkers de novo. rsc.org These models, such as variational autoencoders (VAEs) or generative pre-trained transformers (GPT), can be trained on known chemical structures and then tasked with generating novel linkers that possess desirable properties, such as optimal length, water solubility, and metabolic stability. mdpi.comcbirt.net Reinforcement learning can further refine this process by rewarding the model for generating linkers that are predicted to form more stable ternary complexes or have better pharmacokinetic profiles. mdpi.comcbirt.net

PropertyBaseline Linker (e.g., Alkyl Chain)AI-Optimized LinkerRationale for Optimization
Predicted Solubility (logS)-4.5-2.5Improved solubility for better bioavailability.
Predicted Degradation Efficacy (%)45%85%Optimized length and rigidity for stable ternary complex formation.
Synthetic Accessibility Score8/107/10Balances novel structure with feasibility of chemical synthesis.
Number of Rotatable Bonds1510Reduced flexibility to pre-organize for binding, lowering entropic penalty.

Emerging Research Directions and Future Challenges

Development of Orthogonal and Bioorthogonal Reaction Systems for Complex Biomolecular Assemblies

The development of increasingly complex biomolecular assemblies for research and therapeutic purposes necessitates the use of multiple, non-interfering (i.e., orthogonal) conjugation strategies. The structure of Mal-NO2-Ph-PEG12-NHS is particularly well-suited for such applications due to its distinct reactive moieties. The N-hydroxysuccinimide (NHS) ester facilitates the covalent attachment to primary amines, such as those on lysine (B10760008) residues of proteins, while the maleimide (B117702) group selectively reacts with sulfhydryl groups, for instance, on cysteine residues.

A key feature of this linker is the nitro-phenyl (NO2-Ph) group, which can function as a photo-cleavable linker, often in the form of an ortho-nitrobenzyl group. researchgate.netnih.gov This photo-lability introduces a layer of temporal and spatial control, which is a hallmark of advanced bioorthogonal systems. By using light as an external trigger, researchers can dictate when and where the linker is cleaved, allowing for the controlled release of conjugated molecules or the disassembly of biomolecular complexes. This opens up possibilities for creating dynamic biological systems that can be manipulated on-demand.

The combination of amine, thiol, and light-based reactivity in a single molecule allows for a triple orthogonal ligation strategy. For example, a biomolecule could be first conjugated to the NHS ester, followed by a second molecule to the maleimide group. The resulting complex can then be attached to a third component or released from a surface upon light irradiation, all without cross-reactivity between the different conjugation steps.

Strategies for Enhancing Reaction Efficiency and Controllability in Research Environments

Achieving high efficiency and control in bioconjugation reactions is critical for the generation of homogeneous and well-defined products. The distinct reactivity profiles of the functional groups in this compound offer several avenues for optimizing reaction conditions.

The reaction of the NHS ester with primary amines is most efficient at a pH range of 7-9. fishersci.com In contrast, the maleimide-thiol conjugation is optimal at a pH of 6.5-7.5. By carefully controlling the pH of the reaction buffer, it is possible to selectively favor one reaction over the other, thereby controlling the sequence of conjugation.

The photo-cleavable nitro-phenyl group offers an unparalleled level of control. The cleavage of the linker can be precisely controlled by the wavelength and intensity of the light source, allowing for a "switch-like" activation or deactivation of a biological process. This is a significant advantage over chemically-induced cleavage, which can be more difficult to control in a biological setting.

Functional GroupOptimal pH for ReactionKey Considerations for Efficiency
Maleimide 6.5 - 7.5Selective for sulfhydryl groups.
NHS Ester 7.0 - 9.0Reacts with primary amines. fishersci.com
Nitro-Phenyl N/A (Light-mediated)Cleavage is triggered by UV light. researchgate.netnih.gov

Rational Design of Next-Generation Multifunctional Linkers

The structure of this compound serves as an excellent scaffold for the rational design of next-generation multifunctional linkers. By modifying the core components of this molecule, researchers can create new linkers with tailored properties for specific applications.

One area of active research is the modification of the photo-cleavable group. While the nitrobenzyl group is well-established, there is a drive to develop linkers that are sensitive to longer wavelengths of light, which are less damaging to biological samples and can penetrate deeper into tissues. nih.gov Replacing the nitrophenyl group with other photo-labile moieties could expand the utility of these linkers in live-cell and in-vivo applications.

The PEG spacer can also be modified to include additional functionalities. For example, "clickable" handles such as alkynes or azides could be incorporated into the PEG chain, allowing for further modification using copper-catalyzed or strain-promoted alkyne-azide cycloaddition reactions. This would create a truly multifunctional linker with amine, thiol, light-based, and "click" reactivity.

Furthermore, the principles learned from this linker can be applied to the design of linkers for Proteolysis Targeting Chimeras (PROTACs). The length, flexibility, and hydrophilicity of the linker are critical determinants of PROTAC efficacy. The this compound scaffold provides a versatile platform for synthesizing libraries of PROTACs with varying linker properties to optimize target protein degradation.

ComponentPotential ModificationDesired Outcome
Photo-cleavable Group Red-shifted chromophoresDeeper tissue penetration, reduced phototoxicity. nih.gov
PEG Spacer Incorporation of "clickable" handlesAdditional orthogonal reactivity.
Reactive End Groups Alternative amine/thiol reactive groupsAltered stability and reactivity profiles.

Integration into High-Throughput Screening and Automated Synthesis Platforms

The demand for large libraries of bioconjugates and complex molecules like PROTACs for drug discovery has spurred the development of high-throughput screening (HTS) and automated synthesis platforms. nih.govrsc.org The defined reactivity of this compound makes it amenable to such automated processes.

In an automated synthesis workflow, the sequential and orthogonal nature of the maleimide and NHS ester reactions can be exploited to build complex molecules in a stepwise manner. For instance, a library of target-binding ligands could be arrayed on a solid support and reacted with the NHS ester of the linker. Subsequently, a library of E3 ligase binders could be introduced to react with the maleimide group, rapidly generating a large library of PROTACs. strath.ac.uk

The photo-cleavable nature of the linker is also advantageous for HTS. For example, molecules could be tethered to a surface or a bead via the linker for screening. Hits could then be identified and released from the solid support by light for further analysis, streamlining the hit-to-lead process. This approach is particularly suited for miniaturized "on-chip" synthesis and screening platforms. nih.gov

Expanding Applications in Targeted Research Areas (e.g., chemical proteomics, advanced diagnostics)

The unique properties of this compound are poised to make a significant impact on several targeted research areas, including chemical proteomics and advanced diagnostics.

In chemical proteomics, this linker can be used to create photo-cleavable affinity probes for the identification of protein binding partners. A bait molecule can be attached to the linker, which is then used to "pull down" interacting proteins from a cell lysate. After isolation, the captured proteins can be released by light for identification by mass spectrometry. This avoids the use of harsh chemical eluents that can interfere with downstream analysis.

For advanced diagnostics, the linker could be used to develop novel assays with improved sensitivity and control. For example, a diagnostic probe could be designed to bind to a specific biomarker. A reporter molecule, such as a fluorophore, could be attached via the photo-cleavable linker. The reporter would only be released and detected upon binding of the probe to its target and subsequent exposure to light, reducing background noise and improving the signal-to-noise ratio. The use of a p-nitrophenyl group as part of a linker to create fluorescent neoglycoproteins has been demonstrated, highlighting the potential for this class of compounds in diagnostic applications. acs.orgnih.gov

Q & A

Q. What is the structural and functional significance of the NHS ester in Mal-NO2-Ph-PEG12-NHS for bioconjugation?

The NHS ester enables covalent bonding with primary amines (e.g., lysine residues) under mildly alkaline conditions (pH 7–9), forming stable amide bonds. The PEG12 spacer enhances solubility and reduces steric hindrance, while the maleimide (Mal) moiety targets thiol groups (e.g., cysteine residues). This heterobifunctionality allows sequential conjugation strategies, such as protein-polymer or antibody-drug linking .

Q. What buffer conditions are optimal for preserving the reactivity of this compound during conjugation?

Use phosphate-buffered saline (PBS) or HEPES (pH 7.2–8.5) to maintain NHS ester stability. Avoid amine-containing buffers (e.g., Tris) and thiol-reducing agents (e.g., DTT). Pre-incubate biomolecules in degassed buffers to prevent maleimide hydrolysis .

Q. How can researchers confirm successful conjugation using this compound?

Employ SDS-PAGE with Coomassie staining to visualize molecular weight shifts. Quantify unreacted NHS esters via TNBS assay or characterize conjugates using MALDI-TOF mass spectrometry. Fluorescent labeling (e.g., Alexa Fluor tags) enables tracking via fluorescence spectroscopy .

Advanced Research Questions

Q. How can reaction kinetics and stoichiometry be optimized for this compound-mediated conjugation in multi-component systems?

Design a factorial experiment varying molar ratios (1:1 to 1:10), temperature (4°C–25°C), and incubation times (0.5–24 hours). Monitor progress via reverse-phase HPLC to quantify unreacted components. Kinetic modeling (e.g., pseudo-first-order approximations) can predict optimal conditions for scalable reactions .

Q. What analytical approaches resolve contradictions in reported stability data for this compound under physiological conditions?

Conduct accelerated degradation studies (37°C, pH 7.4) with periodic sampling. Analyze hydrolysis products via LC-MS and compare degradation rates to literature using Arrhenius plots. Consider batch-to-batch variability by sourcing reagents from multiple vendors and validating purity via NMR .

Q. How does the PEG12 spacer length impact the pharmacokinetics of this compound-conjugated therapeutics in preclinical models?

Compare in vivo biodistribution using radiolabeled (e.g., ¹²⁵I) or fluorescently tagged conjugates with varying PEG lengths. Perform compartmental modeling to assess clearance rates and tissue penetration. For tumor-targeting studies, use SPECT/CT imaging to evaluate PEG’s role in enhancing EPR (enhanced permeability and retention) effects .

Q. What strategies mitigate maleimide-thiol adduct reversibility in vivo for this compound-based drug delivery systems?

Test hydrolytically stable maleimide derivatives (e.g., bromomaleimide) or employ strain-promoted click chemistry as an alternative. Validate stability in serum via size-exclusion chromatography and functional assays (e.g., cell uptake efficiency) .

Methodological Considerations

  • Data Analysis : Use tools like GraphPad Prism for nonlinear regression of kinetic data. Apply ANOVA with post-hoc tests to compare conjugation efficiencies across experimental groups .
  • Reproducibility : Document lot numbers, storage conditions (−20°C, desiccated), and buffer preparation protocols. Share raw chromatograms and spectra in supplementary materials .
  • Ethical Reporting : Adhere to NIH guidelines for preclinical studies, including detailed descriptions of reagent sourcing, animal welfare protocols, and statistical power calculations .

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